Cas no 2229169-88-2 (1-(3-nitro-1H-pyrazol-4-yl)-3-oxocyclobutane-1-carbonitrile)

1-(3-ニトロ-1H-ピラゾール-4-イル)-3-オキソシクロブタン-1-カルボニトリルは、高反応性を有するニトロピラゾール誘導体であり、医薬品中間体や有機合成における重要な構築ブロックとして利用されます。この化合物は、ニトロ基とカルボニトリル基の共存により、求電子性と求核性の両方の反応サイトを備え、多様な変換が可能です。特に、シクロブタン骨格の剛直な構造が立体選択的反応を促進し、複雑な分子設計に有用です。また、ピラゾール環のπ電子豊富な特性から、金属触媒反応や環化反応にも適しています。高い純度と安定性を兼ね備え、精密有機合成における信頼性の高い試薬としての価値があります。

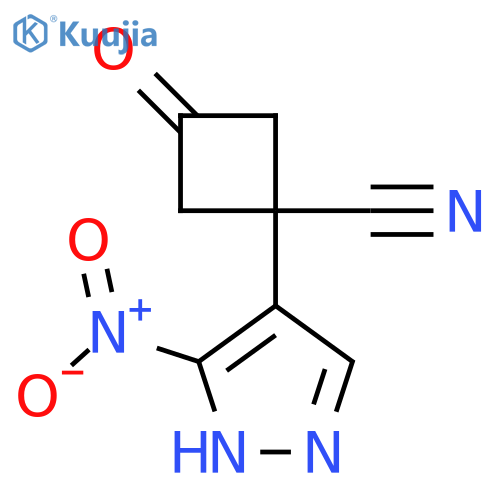

2229169-88-2 structure

商品名:1-(3-nitro-1H-pyrazol-4-yl)-3-oxocyclobutane-1-carbonitrile

1-(3-nitro-1H-pyrazol-4-yl)-3-oxocyclobutane-1-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 1-(3-nitro-1H-pyrazol-4-yl)-3-oxocyclobutane-1-carbonitrile

- EN300-1772682

- 2229169-88-2

-

- インチ: 1S/C8H6N4O3/c9-4-8(1-5(13)2-8)6-3-10-11-7(6)12(14)15/h3H,1-2H2,(H,10,11)

- InChIKey: MMJXXXYTTNCGGB-UHFFFAOYSA-N

- ほほえんだ: O=C1CC(C#N)(C2C=NNC=2[N+](=O)[O-])C1

計算された属性

- せいみつぶんしりょう: 206.04399007g/mol

- どういたいしつりょう: 206.04399007g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 358

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.7

- トポロジー分子極性表面積: 115Ų

1-(3-nitro-1H-pyrazol-4-yl)-3-oxocyclobutane-1-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1772682-0.5g |

1-(3-nitro-1H-pyrazol-4-yl)-3-oxocyclobutane-1-carbonitrile |

2229169-88-2 | 0.5g |

$1968.0 | 2023-09-20 | ||

| Enamine | EN300-1772682-10.0g |

1-(3-nitro-1H-pyrazol-4-yl)-3-oxocyclobutane-1-carbonitrile |

2229169-88-2 | 10g |

$8819.0 | 2023-06-03 | ||

| Enamine | EN300-1772682-5.0g |

1-(3-nitro-1H-pyrazol-4-yl)-3-oxocyclobutane-1-carbonitrile |

2229169-88-2 | 5g |

$5949.0 | 2023-06-03 | ||

| Enamine | EN300-1772682-0.05g |

1-(3-nitro-1H-pyrazol-4-yl)-3-oxocyclobutane-1-carbonitrile |

2229169-88-2 | 0.05g |

$1723.0 | 2023-09-20 | ||

| Enamine | EN300-1772682-1g |

1-(3-nitro-1H-pyrazol-4-yl)-3-oxocyclobutane-1-carbonitrile |

2229169-88-2 | 1g |

$2050.0 | 2023-09-20 | ||

| Enamine | EN300-1772682-0.1g |

1-(3-nitro-1H-pyrazol-4-yl)-3-oxocyclobutane-1-carbonitrile |

2229169-88-2 | 0.1g |

$1804.0 | 2023-09-20 | ||

| Enamine | EN300-1772682-0.25g |

1-(3-nitro-1H-pyrazol-4-yl)-3-oxocyclobutane-1-carbonitrile |

2229169-88-2 | 0.25g |

$1887.0 | 2023-09-20 | ||

| Enamine | EN300-1772682-5g |

1-(3-nitro-1H-pyrazol-4-yl)-3-oxocyclobutane-1-carbonitrile |

2229169-88-2 | 5g |

$5949.0 | 2023-09-20 | ||

| Enamine | EN300-1772682-2.5g |

1-(3-nitro-1H-pyrazol-4-yl)-3-oxocyclobutane-1-carbonitrile |

2229169-88-2 | 2.5g |

$4019.0 | 2023-09-20 | ||

| Enamine | EN300-1772682-1.0g |

1-(3-nitro-1H-pyrazol-4-yl)-3-oxocyclobutane-1-carbonitrile |

2229169-88-2 | 1g |

$2050.0 | 2023-06-03 |

1-(3-nitro-1H-pyrazol-4-yl)-3-oxocyclobutane-1-carbonitrile 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

2229169-88-2 (1-(3-nitro-1H-pyrazol-4-yl)-3-oxocyclobutane-1-carbonitrile) 関連製品

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量